(1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate

Descripción

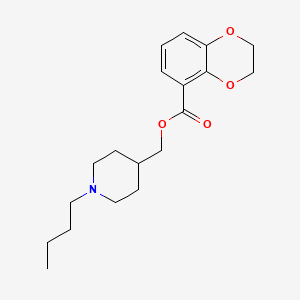

The compound “(1-butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate” (hereafter referred to as Compound A) is a synthetic organic molecule featuring a piperidine moiety linked via a methyl ester bridge to a 2,3-dihydro-1,4-benzodioxine ring. The piperidine ring is substituted with a butyl group at the 1-position, enhancing lipophilicity, while the benzodioxine core carries a carboxylate ester at the 8-position. This structural framework is common in ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, due to the benzodioxine group’s ability to mimic neurotransmitter scaffolds .

Propiedades

Fórmula molecular |

C19H27NO4 |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

(1-butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |

InChI |

InChI=1S/C19H27NO4/c1-2-3-9-20-10-7-15(8-11-20)14-24-19(21)16-5-4-6-17-18(16)23-13-12-22-17/h4-6,15H,2-3,7-14H2,1H3 |

Clave InChI |

YGXXLNHVBNARBP-UHFFFAOYSA-N |

SMILES |

CCCCN1CCC(CC1)COC(=O)C2=C3C(=CC=C2)OCCO3 |

SMILES canónico |

CCCCN1CCC(CC1)COC(=O)C2=C3C(=CC=C2)OCCO3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

RS 116 0086; RS1160086; RS-1160086. |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de RS 116 0086 implica múltiples pasos, típicamente comenzando con la preparación de un precursor adecuado. La ruta sintética a menudo incluye reacciones como alquilación, ciclización y modificaciones de grupos funcionales. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, se optimizan para lograr altos rendimientos y pureza. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

RS 116 0086 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes como diclorometano o etanol, y catalizadores como paladio sobre carbono. Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción .

Aplicaciones Científicas De Investigación

RS 116 0086 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: Se estudia por sus efectos sobre los procesos celulares y como una herramienta para investigar las vías biológicas.

Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de RS 116 0086 implica su interacción con objetivos moleculares específicos, como receptores o enzimas. Actúa como un antagonista en el receptor 4 de 5-hidroxitriptamina, modulando la actividad de este receptor e influyendo en varios procesos fisiológicos. Las vías involucradas en su mecanismo de acción incluyen vías de transducción de señales que regulan las respuestas celulares .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares structural homology with several derivatives, differing primarily in substituents on the benzodioxine ring and piperidine moiety. Key analogues include:

Notes:

- Halogen Effects : The chloro (SB 204070) and iodo (CAS 148703-08-6) substituents increase molecular weight and lipophilicity (XlogP), likely enhancing membrane permeability and receptor binding affinity. The iodo analogue’s higher XlogP (estimated ~4.2) suggests superior blood-brain barrier penetration compared to Compound A .

- Amino Group Role: The 5-amino group in SB 204070 and the iodo analogue contributes to hydrogen bonding with 5-HT4 receptors, critical for antagonist activity.

Pharmacological and Physicochemical Properties

- Hydrogen Bonding: SB 204070 has 1 hydrogen bond donor (NH₂) and 6 acceptors (ester, ether oxygens), whereas Compound A lacks the amino group, reducing donor capacity. This may explain SB 204070’s higher affinity for 5-HT4 receptors .

- Synthetic Utility : The methyl 8-bromo derivative () serves as a precursor for radiolabeled probes, highlighting the benzodioxine scaffold’s versatility in medicinal chemistry .

Receptor Binding and Selectivity

- 5-HT4 Receptor: SB 204070’s chloro and amino substituents confer nanomolar affinity (Ki < 1 nM) for 5-HT4 receptors, while Compound A’s unsubstituted benzodioxine likely results in weaker binding .

- Off-Target Effects : Piperidine derivatives with bulkier substituents (e.g., tetrazole-thiophene hybrids in ) exhibit off-target activity at adrenergic receptors, a risk mitigated in Compound A due to its simpler structure .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (1-Butylpiperidin-4-yl)methyl 2,3-dihydro-1,4-benzodioxine-8-carboxylate?

- Methodological Answer :

- Step 1 : Start with esterification of 2,3-dihydro-1,4-benzodioxine-8-carboxylic acid using (1-butylpiperidin-4-yl)methanol under coupling conditions (e.g., DCC/DMAP or EDC/HOBt).

- Step 2 : Protect reactive amine groups in the piperidine moiety using tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Key Reference : Multi-step syntheses of structurally similar benzodioxine-piperidine hybrids (e.g., ) suggest iterative optimization of reaction stoichiometry and solvent systems (e.g., DMF or THF).

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer :

- Storage Conditions : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Stability Testing : Monitor degradation via HPLC (C18 column, methanol/buffer mobile phase as in ) at 0, 7, and 30 days. Adjust storage protocols if decomposition exceeds 5%.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H NMR in CDCl₃ or DMSO-d₆ to identify benzodioxine aromatic protons (δ 6.5–7.5 ppm) and piperidine methylene signals (δ 1.2–3.5 ppm) .

- HRMS : Electrospray ionization (ESI) in positive mode to verify molecular ion [M+H]⁺.

- Purity Assessment : Reverse-phase HPLC (method adapted from : 65:35 methanol/sodium acetate buffer, pH 4.6) with UV detection at 254 nm.

Advanced Research Challenges

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Systematic Solubility Testing :

- Prepare saturated solutions in 10 solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C.

- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (calibration curve at λ_max).

- Data Interpretation : Compare results with structurally analogous compounds (e.g., ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate in ) to identify trends in polar/nonpolar interactions.

Q. What experimental designs optimize reaction yield in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst (mol%) | 5 | 15 |

| Solvent | THF | DMF |

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.

- Reference : highlights the use of coupling agents (e.g., Pd catalysts) for similar heterocyclic systems.

Q. How should discrepancies in preliminary toxicity assessments be addressed?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines. Compare IC₅₀ values with structurally related compounds (e.g., piperidine-carboxylates in ).

- Contradiction Analysis : If results conflict with literature, validate protocols using positive controls (e.g., known cytotoxic agents like doxorubicin) and ensure consistent cell passage numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.